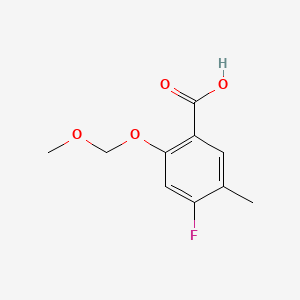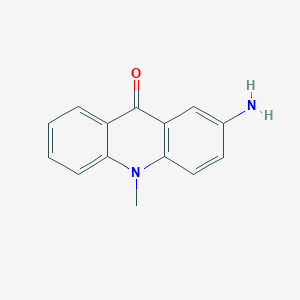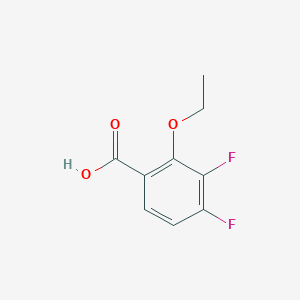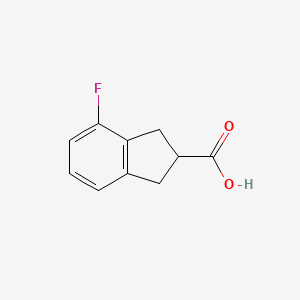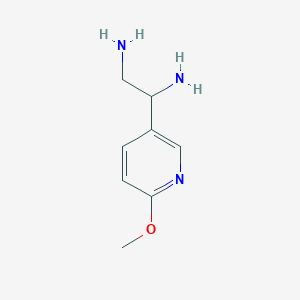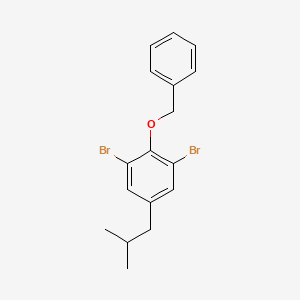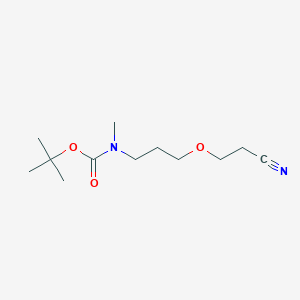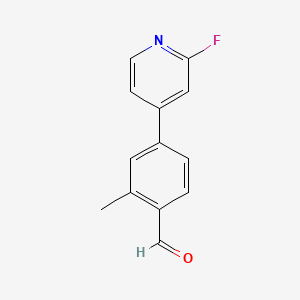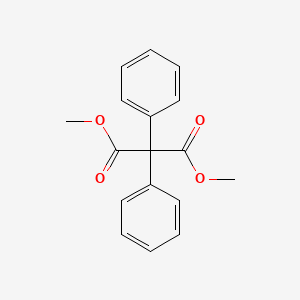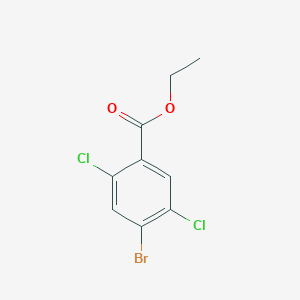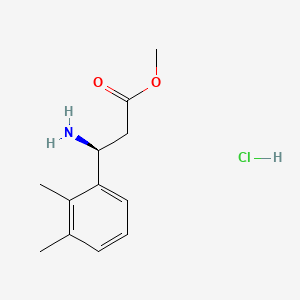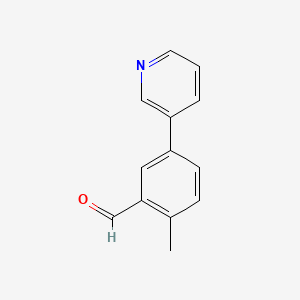
1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound belonging to the class of tetrahydronaphthalenes It is characterized by the presence of four methyl groups attached to the naphthalene ring system, specifically at the 1, 1, 4, and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the reaction of 2,5-dichloro-2,5-dimethylhexane with benzene in the presence of aluminum chloride as a catalyst can yield this compound . The reaction is typically carried out under reflux conditions for an extended period to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Aplicaciones Científicas De Investigación
1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that lead to the formation of ketones or alcohols. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but with different methyl group positions.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another isomer with methyl groups at different positions.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: A related compound with three methyl groups.
Uniqueness: 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific methyl group arrangement, which can influence its chemical reactivity and physical properties. This distinct structure can lead to different reaction pathways and applications compared to its isomers.
Propiedades
Número CAS |
1634-12-4 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
1,4,4,6-tetramethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-5-6-12-11(2)7-8-14(3,4)13(12)9-10/h5-6,9,11H,7-8H2,1-4H3 |
Clave InChI |
GZQXIYBMXGYNFG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2=C1C=CC(=C2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


